2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as MIPO, is a chemical compound that has been studied extensively for its potential applications in scientific research. MIPO is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to have teratogenic effects on developing fetuses. MIPO has been shown to have a range of biological activities, including anti-inflammatory, immunomodulatory, and anti-tumor effects.
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
1,3-Diazole derivatives have been investigated for their antibacterial and antimycobacterial properties. Researchers have synthesized various analogs and evaluated their efficacy against bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
Anti-Inflammatory Potential
The imidazole core plays a crucial role in modulating inflammation. Some derivatives of 1,3-diazole exhibit anti-inflammatory activity, making them potential candidates for drug development in inflammatory diseases .
Antitumor Effects
Studies have explored the antitumor properties of 1,3-diazole derivatives. These compounds may interfere with cancer cell growth and proliferation, making them interesting targets for further investigation .
Antidiabetic Activity
Certain 1,3-diazole-based compounds have shown promising antidiabetic effects. Researchers have explored their potential in managing diabetes and related metabolic disorders .
Antioxidant Properties
Imidazole-containing molecules often possess antioxidant activity. The 1,3-diazole ring contributes to scavenging free radicals and protecting cells from oxidative stress .
Antiviral Potential
While more research is needed, some 1,3-diazole derivatives exhibit antiviral activity. These compounds may play a role in combating viral infections .
Anti-Amoebic and Antihelmintic Effects
Studies have investigated the use of 1,3-diazole derivatives against parasitic infections caused by amoebae and helminths. These compounds could offer novel therapeutic options .
Ulcerogenic Activity
Interestingly, some 1,3-diazole-containing drugs are used to treat ulcers. Their mechanisms of action and potential benefits in ulcer management are areas of ongoing research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They can interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
For example, compounds with an imidazole ring have been reported to show a broad range of biological activities, affecting various biochemical pathways .
Result of Action
Based on the broad range of biological activities reported for similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTGILXVJHSPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione |
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